molecular formula C22H22N2O3 B2937580 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1421528-94-0

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2937580
CAS RN: 1421528-94-0
M. Wt: 362.429
InChI Key: YCVNODMIHLLDGG-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Conformational Adjustments in Synthons

  • Research by Phukan and Baruah (2016) explored conformational adjustments in urea-based assemblies, including derivatives similar to the compound . They studied the self-assembly of these compounds, emphasizing the differences in polymorphism and the formation of hydrated salts in reaction with inorganic acids. This has implications for understanding the structural behavior of such urea derivatives in various chemical environments (Phukan & Baruah, 2016).

Synthesis of Aromatic Compounds

  • Das et al. (2007) described the synthesis of aromatic compounds involving naphthalen derivatives in the presence of catalysts. Their work extended to the preparation of N-[(2-hydroxynaphthalen-1-yl)methyl]amides, indicating a method for creating complex aromatic structures using similar urea derivatives (Das et al., 2007).

Synthesis and Characterization of Azo Disperse Dyes

  • Rufchahi and Gilani (2012) worked on synthesizing and characterizing azo disperse dyes derived from enol-type coupling components, including naphthalene derivatives. Their work is relevant for understanding how similar compounds can be used in dye manufacturing and the effects of different substituents on dye color (Rufchahi & Gilani, 2012).

Organic Light Emitting Diodes (OLEDs)

  • García-López et al. (2014) investigated the synthesis and characterization of organotin compounds derived from Schiff bases, including naphthalene derivatives, for use in OLEDs. This suggests potential applications of similar urea derivatives in the field of electronics and display technologies (García-López et al., 2014).

Environmental Applications

  • Kudlich et al. (1999) studied the autoxidation reactions of naphthalene derivatives under aerobic conditions, relevant to the degradation of azo dyes by microorganisms. This research indicates potential environmental applications of similar compounds in bioremediation and pollution control (Kudlich et al., 1999).

Photophysics and Fluorescence

  • Pannipara et al. (2017) synthesized and analyzed dihydroquinazolinone derivatives with naphthalene groups. They studied their photophysical properties, which is significant for applications in photoluminescent materials and sensors (Pannipara et al., 2017).

properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-20(16-8-9-21-17(12-16)10-11-27-21)14-24-22(26)23-13-18-6-3-5-15-4-1-2-7-19(15)18/h1-9,12,20,25H,10-11,13-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVNODMIHLLDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

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